3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid
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Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.323. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex, which is a three-part complex consisting of the PROTAC molecule, the target protein, and the E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . By forming a ternary complex, the compound facilitates the tagging of the target protein with ubiquitin, a small protein that signals the protein for degradation by the proteasome .
Pharmacokinetics
The compound’s storage temperature is mentioned to be between 2-8°c, indicating its stability under these conditions .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein .
Action Environment
Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability . For instance, the compound is known to be stable at temperatures between 2-8°C .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-10(12(17)18)8-20-15-11/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKQOJOAZCLAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334491-72-3 |
Source
|
Record name | 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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